N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide
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Overview
Description
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenyl group and a dioxido-dihydrothiophenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide typically involves the reaction of 4-chloroaniline with a suitable acylating agent, followed by the introduction of the dioxido-dihydrothiophenyl group. Common synthetic routes may include:
Acylation Reaction: 4-chloroaniline is reacted with acetic anhydride or acetyl chloride to form N-(4-chlorophenyl)acetamide.
Introduction of Dioxido-Dihydrothiophenyl Group: The acetamide intermediate is then reacted with a thiophene derivative under oxidative conditions to introduce the dioxido-dihydrothiophenyl group.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale acylation and thiophene functionalization reactions, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be further oxidized to introduce additional functional groups.
Reduction: The compound can be reduced to modify the oxidation state of the sulfur atom in the thiophene ring.
Substitution: The chlorophenyl group can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-chlorophenyl)acetamide: Lacks the dioxido-dihydrothiophenyl group, making it less complex.
N-(4-bromophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide: Similar structure but with a bromine atom instead of chlorine.
N-(4-chlorophenyl)-N-(2,3-dihydrothiophen-3-yl)acetamide: Lacks the dioxido group on the thiophene ring.
Uniqueness
N-(4-chlorophenyl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide is unique due to the presence of both the chlorophenyl and dioxido-dihydrothiophenyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H12ClNO3S |
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Molecular Weight |
285.75 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)acetamide |
InChI |
InChI=1S/C12H12ClNO3S/c1-9(15)14(11-4-2-10(13)3-5-11)12-6-7-18(16,17)8-12/h2-7,12H,8H2,1H3 |
InChI Key |
DIBSQRFMCJLFCG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N(C1CS(=O)(=O)C=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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